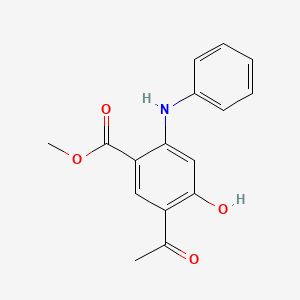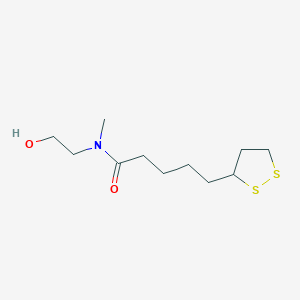
Lithium;1-propylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-propylazepane, also known as hexamethyleneiminopropyllithium, is a chemical compound with the molecular formula C₉H₁₈LiN and a molecular weight of 147.187 g/mol This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-propylazepane typically involves the reaction of 1-propylazepane with a lithium reagent. One common method is the reaction of 1-propylazepane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is carried out at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium;1-propylazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepane oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can produce various alkylated derivatives.
科学的研究の応用
Lithium;1-propylazepane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Lithium;1-propylazepane involves its interaction with various molecular targets and pathways. The lithium ion (Li⁺) can modulate the activity of enzymes and receptors by displacing other cations such as potassium (K⁺) and sodium (Na⁺). This displacement can affect neuronal signaling and other cellular processes. Additionally, the azepane ring structure can interact with biological membranes and proteins, influencing their function.
類似化合物との比較
Similar Compounds
Hexamethyleneimine: A similar compound with a six-membered ring structure.
1-Propylpiperidine: Another similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
Lithium;1-propylazepane is unique due to its seven-membered azepane ring structure combined with a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
179538-69-3 |
|---|---|
分子式 |
C9H18LiN |
分子量 |
147.2 g/mol |
IUPAC名 |
lithium;1-propylazepane |
InChI |
InChI=1S/C9H18N.Li/c1-2-7-10-8-5-3-4-6-9-10;/h1-9H2;/q-1;+1 |
InChIキー |
AVLPKENMBRYRQA-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]CCN1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetic acid](/img/structure/B14253421.png)
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
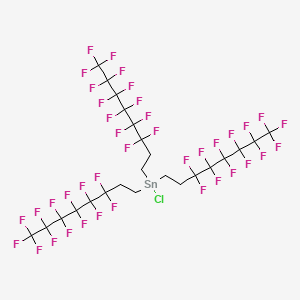
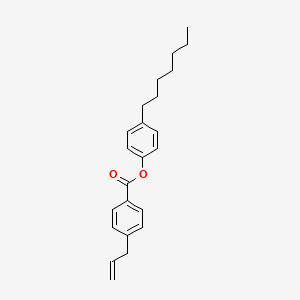
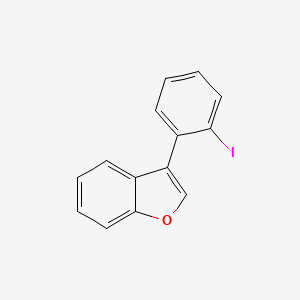
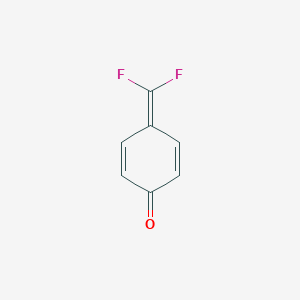
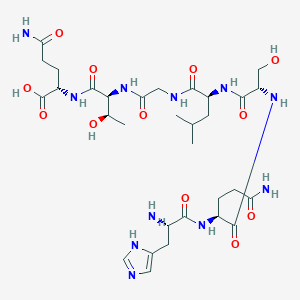
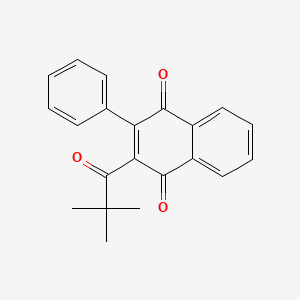
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
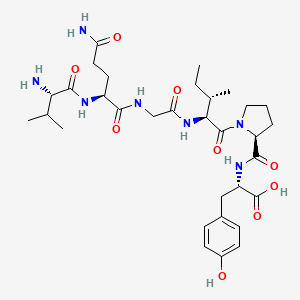
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

